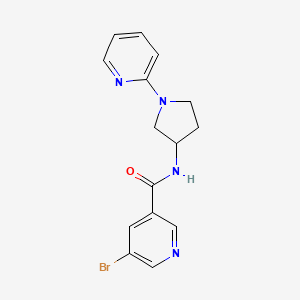

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O/c16-12-7-11(8-17-9-12)15(21)19-13-4-6-20(10-13)14-3-1-2-5-18-14/h1-3,5,7-9,13H,4,6,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONQCPNTPILFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step often involves the coupling of the nicotinamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related nicotinamide derivatives:

Key Observations:

- Substituent Complexity : The target compound’s pyridinyl-pyrrolidinyl group introduces steric bulk compared to simpler analogs like 5-bromo-N-methyl-nicotinamide. This may influence binding affinity in biological systems .

- Solubility : The pyrrolidine ring in the target compound and hydroxymethyl-pyrrolidinyl in ’s analog enhance solubility via hydrogen bonding, whereas ethylpyrrolidinyl derivatives () are more lipophilic .

Structural and Functional Implications

- Pyridinyl vs.

- Pyrrolidine Modifications : The ethyl substitution in ’s compound reduces polarity, whereas the hydroxymethyl group in ’s derivative increases hydrophilicity. The target compound’s unmodified pyrrolidine may balance these properties .

Biological Activity

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structural composition includes a bromine atom and functional groups that suggest interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C11H12BrN3O, indicating the presence of a bromine atom, a pyridine ring, and a pyrrolidine moiety. The compound's molecular weight is approximately 284.14 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily linked to its ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to neurotransmission and are implicated in various neurological conditions. The pyrrolidine and pyridine components may enhance receptor binding affinity, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of nicotinamide compounds exhibit antimicrobial properties. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell proliferation in various cancer cell lines, suggesting that similar mechanisms may be at play with this compound .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Activity

Pyrrolidine derivatives have been associated with analgesic effects. The mechanism often involves modulation of pain pathways, potentially through nAChR activation, which could explain the analgesic properties observed in some studies on related compounds .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.